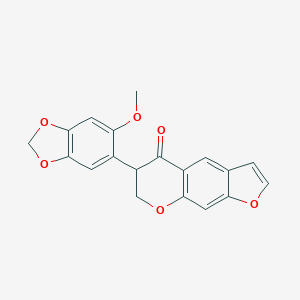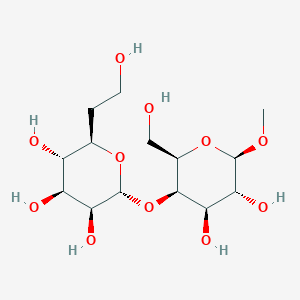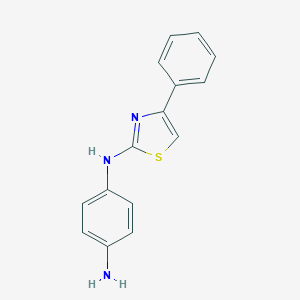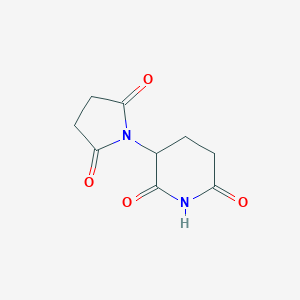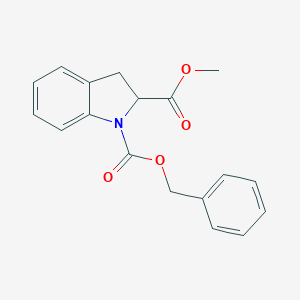
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate, also known as BMDID, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMDID is a synthetic compound that belongs to the family of indole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood. However, it has been proposed that 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate acts by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the inhibition of cancer cell growth. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its potential as a potent anti-cancer agent. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. One of the most promising directions is the development of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate-based anti-cancer drugs. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a potential candidate for the development of novel anti-cancer drugs. Another future direction is the study of the mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. The exact mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood, and further research is needed to elucidate its mode of action.
Méthodes De Synthèse
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate can be synthesized through a multi-step process, which involves the reaction of indole-2-carboxylic acid with benzyl chloride and subsequent methylation using methyl iodide. The final product is obtained through esterification of the carboxylic acid group with methanol and subsequent reduction of the double bond using sodium borohydride.
Applications De Recherche Scientifique
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biological activities, which make it a potential candidate for use in scientific research. One of the most significant applications of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is in the field of medicinal chemistry, where it has been found to possess anti-cancer properties. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
Numéro CAS |
135829-03-7 |
|---|---|
Nom du produit |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)16-11-14-9-5-6-10-15(14)19(16)18(21)23-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Clé InChI |
PPAIJTZASZNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



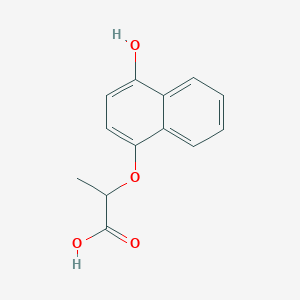
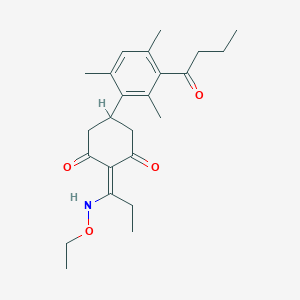
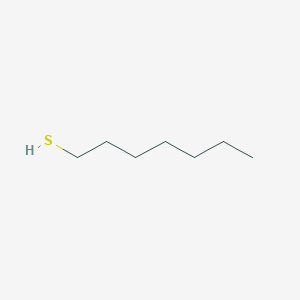
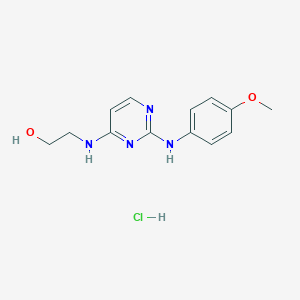
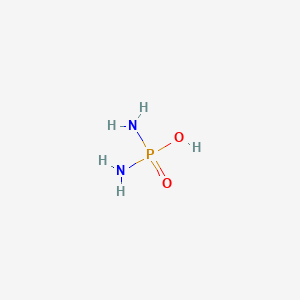
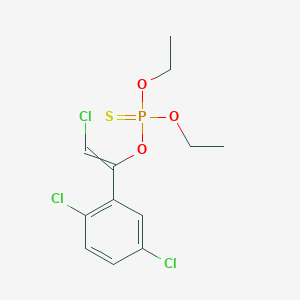
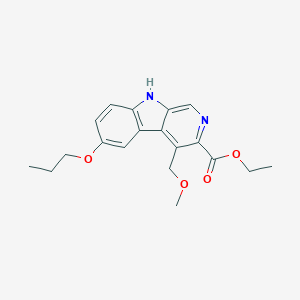
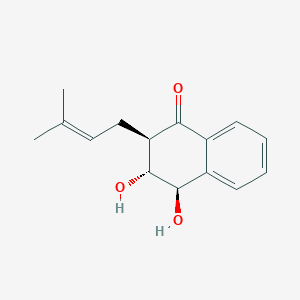
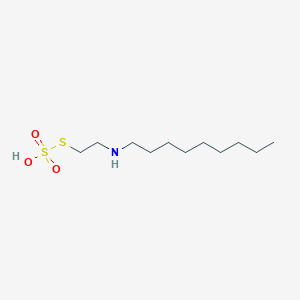
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
